molecular formula C6H13NO3S B1646806 Piperidin-4-yl methanesulfonate

Piperidin-4-yl methanesulfonate

Cat. No.: B1646806
M. Wt: 179.24 g/mol
InChI Key: IRWXYFWBGITFAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidin-4-yl methanesulfonate is a useful research compound. Its molecular formula is C6H13NO3S and its molecular weight is 179.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Piperidin-4-yl methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperidin-4-yl methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO3S

Molecular Weight

179.24 g/mol

IUPAC Name

piperidin-4-yl methanesulfonate

InChI

InChI=1S/C6H13NO3S/c1-11(8,9)10-6-2-4-7-5-3-6/h6-7H,2-5H2,1H3

InChI Key

IRWXYFWBGITFAG-UHFFFAOYSA-N

SMILES

CS(=O)(=O)OC1CCNCC1

Canonical SMILES

CS(=O)(=O)OC1CCNCC1

Origin of Product

United States

Foundational & Exploratory

Chemical Properties of Piperidin-4-yl Methanesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidin-4-yl methanesulfonate (often handled as its hydrochloride salt or N-protected derivative ) is a high-value heterocyclic building block in medicinal chemistry. It serves as a critical electrophile for introducing the piperidine moiety into drug scaffolds via Nucleophilic Substitution (


).

This guide addresses a critical operational nuance: The free base of piperidin-4-yl methanesulfonate is inherently unstable. It possesses both a nucleophilic secondary amine and an electrophilic mesylate leaving group, leading to rapid intermolecular polymerization. Consequently, this guide focuses on the chemical properties, synthesis, and handling of the stable forms (Salts and N-Boc/N-Cbz protected analogs) that researchers actually utilize in the lab.

Chemical Identity & Physical Properties[1][2][3][4]

The core structure consists of a piperidine ring substituted at the 4-position with a methanesulfonyloxy group (


).
Key Identifiers
PropertyData
IUPAC Name Piperidin-4-yl methanesulfonate
Common Name 4-Mesyloxypiperidine
CAS No.[1] (HCl Salt) 1443980-05-9
CAS No.[2] (N-Boc) 141699-59-4
Molecular Formula

(Free Base)
Molecular Weight 179.24 g/mol (Free Base); 215.70 g/mol (HCl Salt)
Physical Characteristics (HCl Salt)
ParameterSpecification
Appearance White to off-white crystalline solid
Solubility Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane,

)
Melting Point Decomposes >150°C (typical for mesylate salts)
Hygroscopicity Moderate; requires storage under desiccant

Synthesis & Production Protocols

The synthesis of piperidin-4-yl methanesulfonate requires a strict order of operations to prevent self-alkylation. The N-protection strategy is the industry standard.

Synthesis Workflow (Graphviz)

The following diagram illustrates the critical pathway from 4-piperidone or 4-hydroxypiperidine to the final mesylate, highlighting the protection step that "masks" the nucleophilic nitrogen.

SynthesisPathway Start 4-Hydroxypiperidine Step1 N-Protection (Boc2O / Cbz-Cl) Start->Step1 Intermediate N-Boc-4-Hydroxypiperidine Step1->Intermediate Yield >95% Step2 Mesylation (MsCl, Et3N, DCM, 0°C) Intermediate->Step2 Product_Protected N-Boc-4-Mesyloxypiperidine (Stable Reagent) Step2->Product_Protected Nucleophilic Attack on S Step3 Deprotection (HCl/Dioxane or TFA) Product_Protected->Step3 Optional: If free amine needed Final_Salt Piperidin-4-yl Mesylate HCl Salt Step3->Final_Salt Precipitation

Caption: Step-wise synthesis ensuring amine stability via N-Boc protection prior to sulfonation.

Detailed Protocol: Mesylation of N-Boc-4-Hydroxypiperidine

Objective: Convert the hydroxyl group into a good leaving group (mesylate) without affecting the carbamate protection.

  • Reagents:

    • N-Boc-4-hydroxypiperidine (1.0 eq)

    • Methanesulfonyl chloride (MsCl) (1.2 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

    • Dichloromethane (DCM) (Anhydrous)

  • Procedure:

    • Dissolve N-Boc-4-hydroxypiperidine in anhydrous DCM under Nitrogen atmosphere.

    • Cool the solution to 0°C (Ice bath). Critical: Exothermic reaction control.

    • Add TEA/DIPEA.

    • Add MsCl dropwise over 15-20 minutes. Maintain temp < 5°C to prevent elimination side products.

    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

    • Quench: Wash with saturated

      
      , then Brine.
      
    • Isolation: Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
    • Result: White solid (N-Boc-4-mesyloxypiperidine). Usually pure enough for next steps without chromatography.

Reactivity Profile: The "Warhead" Mechanism

The utility of Piperidin-4-yl methanesulfonate lies in the mesylate (OMs) group, which is an excellent leaving group (


 of conjugate acid 

). However, this reactivity introduces a competition between Substitution (

) and Elimination (

).
Mechanistic Pathways
  • Pathway A: Nucleophilic Substitution (

    
    ) 
    
    • Desired Outcome: The nucleophile (e.g., a phenol, thiol, or secondary amine) attacks the C4 carbon from the backside, displacing the mesylate.

    • Stereochemistry: Inversion of configuration (if the starting material was chiral, though 4-substituted piperidines are typically achiral unless substituted elsewhere).

  • Pathway B: Elimination (

    
    ) 
    
    • Undesired Side Reaction: Strong bases or high temperatures cause the removal of a proton from the C3/C5 position, ejecting the mesylate to form 1,2,3,6-tetrahydropyridine (the alkene).

Reactivity Diagram (Graphviz)

Reactivity Substrate Piperidin-4-yl Mesylate (Electrophile) Product_SN2 4-Substituted Piperidine (Drug Intermediate) Substrate->Product_SN2 SN2 Attack (Kinetic Control) Polar Aprotic Solvent (DMF/ACN) Product_E2 1,2,3,6-Tetrahydropyridine (Elimination By-product) Substrate->Product_E2 E2 Elimination (Thermodynamic) Steric Hindrance / High Temp Nucleophile Nucleophile (Nu:) (Phenols, Amines, Thiols) Nucleophile->Product_SN2 Base Strong Base / Heat (t-BuOK, NaH, >60°C) Base->Product_E2

Caption: Competition between SN2 substitution (desired) and E2 elimination (side reaction).

Optimization Strategies

To favor


 over 

:
  • Solvent: Use polar aprotic solvents (DMF, DMSO, Acetonitrile) to enhance nucleophilicity.

  • Base Selection: Use weaker, non-bulky bases (e.g.,

    
    , 
    
    
    
    ) rather than strong alkoxides (NaH, t-BuOK).
  • Temperature: Keep reaction temperatures moderate (40–60°C). Higher temperatures (>80°C) significantly increase the rate of elimination.

Handling, Stability & Safety

The "Self-Destruct" Warning

Never generate the free base of piperidin-4-yl methanesulfonate in the absence of a nucleophile.

  • Mechanism: The secondary amine of one molecule attacks the C4-mesylate of another.

  • Result: Uncontrollable polymerization into poly-piperidines.

  • Protocol: Always store as the HCl salt or N-Boc protected form. If the free base is required, generate it in situ in the presence of the target electrophile/nucleophile.

Storage Conditions
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under Argon or Nitrogen. The mesylate group is susceptible to hydrolysis by atmospheric moisture, producing methanesulfonic acid and 4-hydroxypiperidine.

  • Shelf Life:

    • N-Boc derivative: >1 year (stable).

    • HCl Salt: 6–12 months (hygroscopic).

Safety (SDS Summary)
  • GHS Classification: Skin Irrit. 2, Eye Dam. 1.

  • Hazards:

    • H314/H318: Causes severe skin burns and eye damage (due to potential methanesulfonic acid hydrolysis).

    • H302: Harmful if swallowed.[3][4][5][6]

  • First Aid: In case of contact, immediately flush eyes with water for >15 minutes.[6] Mesylates are potent alkylating agents; treat as potential genotoxins.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4184869, 1-(tert-Butoxycarbonyl)-4-(methanesulfonyloxy)piperidine. Retrieved from [Link]

  • Organic Chemistry Portal. Mesylate (Methanesulfonate) as a Leaving Group in Nucleophilic Substitution. Retrieved from [Link]

Sources

The Synthetic Keystone: A Technical Guide to Piperidin-4-yl Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Significance

Piperidin-4-yl methanesulfonate, particularly in its hydrochloride salt form, is a versatile reagent valued for its ability to introduce the piperidine-4-yl moiety into a target molecule. The methanesulfonate (mesylate) group is an excellent leaving group, facilitating nucleophilic substitution reactions. This property makes it a cornerstone in the synthesis of a diverse array of pharmaceutical compounds.[1][2][3] The piperidine scaffold itself is a privileged structure in drug discovery, known to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[1][2][3]

Below is a summary of the key quantitative data for Piperidin-4-yl methanesulfonate hydrochloride:

PropertyValueSource
CAS Number 1443980-05-9[4][5]
Molecular Formula C6H14ClNO3S[4][5]
Molecular Weight 215.7 g/mol [4][6]
Appearance Solid[4]
Purity Typically ≥98%[4][5]

Synthesis and Mechanism

The synthesis of Piperidin-4-yl methanesulfonate hydrochloride is typically achieved through the mesylation of 4-hydroxypiperidine. This reaction involves the treatment of the alcohol with methanesulfonyl chloride in the presence of a base, followed by the formation of the hydrochloride salt.

The Mesylation Reaction: A Mechanistic Overview

The core of the synthesis is the conversion of a poor leaving group (hydroxyl) into an excellent one (mesylate). This transformation is critical for subsequent nucleophilic substitution reactions.[7] The generally accepted mechanism proceeds as follows:

  • Activation of the Alcohol: The lone pair of electrons on the oxygen atom of the 4-hydroxypiperidine acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride.

  • Formation of the Mesylate Ester: Aided by a base (commonly a tertiary amine like triethylamine) which neutralizes the generated HCl, a stable methanesulfonate ester is formed.

  • Salt Formation: The piperidine nitrogen is then protonated by the addition of hydrochloric acid to yield the more stable and easily handled hydrochloride salt.

The choice of a non-nucleophilic base is crucial to prevent unwanted side reactions. The reaction is typically carried out at reduced temperatures to control its exothermicity and minimize the formation of byproducts.[8]

Visualization of the Synthetic Pathway

The following diagram illustrates the synthetic route from N-Boc-4-hydroxypiperidine to Piperidin-4-yl methanesulfonate hydrochloride. The initial Boc protection of the piperidine nitrogen allows for controlled mesylation at the hydroxyl group.

G cluster_0 Step 1: Mesylation cluster_1 Step 2: Deprotection and Salt Formation N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine MsCl_Et3N MsCl, Et3N N-Boc-piperidin-4-yl_methanesulfonate N-Boc-piperidin-4-yl methanesulfonate N-Boc-4-hydroxypiperidine->N-Boc-piperidin-4-yl_methanesulfonate CH2Cl2, 0 °C to rt HCl_dioxane HCl in Dioxane Piperidin-4-yl_methanesulfonate_HCl Piperidin-4-yl methanesulfonate hydrochloride N-Boc-piperidin-4-yl_methanesulfonate->Piperidin-4-yl_methanesulfonate_HCl rt

Caption: Synthesis of Piperidin-4-yl methanesulfonate HCl.

Application in Drug Discovery: A Key Intermediate

Piperidin-4-yl methanesulfonate is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the facile displacement of the mesylate group by various nucleophiles, such as amines, thiols, and carbanions. This allows for the efficient introduction of the piperidine-4-yl scaffold, a common feature in many approved drugs targeting the central nervous system, as well as in antiviral and anticancer agents.[3][9]

Role in the Synthesis of a Hypothetical Kinase Inhibitor

To illustrate its application, let's consider the synthesis of a hypothetical kinase inhibitor. In this example, Piperidin-4-yl methanesulfonate hydrochloride serves as the electrophile in a nucleophilic substitution reaction with a primary amine on a heterocyclic core.

G Piperidin-4-yl_methanesulfonate_HCl Piperidin-4-yl methanesulfonate hydrochloride Kinase_Inhibitor Kinase Inhibitor (Final Product) Piperidin-4-yl_methanesulfonate_HCl->Kinase_Inhibitor Heterocyclic_Amine Heterocyclic Amine (Nucleophile) Heterocyclic_Amine->Kinase_Inhibitor Base Base (e.g., DIPEA) Base->Kinase_Inhibitor DMSO, Heat

Caption: Role in Kinase Inhibitor Synthesis.

Experimental Protocol: Synthesis of Piperidin-4-yl Methanesulfonate Hydrochloride

This protocol details the synthesis starting from the commercially available N-Boc-4-hydroxypiperidine.

Materials and Reagents
  • tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Saturated HCl solution in 1,4-dioxane

Step-by-Step Procedure

Step 1: Mesylation of N-Boc-4-hydroxypiperidine [8]

  • Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (1.1 equivalents) to the stirred solution.

  • Add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Wash the reaction mixture sequentially with 0.1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperidin-4-yl methanesulfonate as a crude product.

Step 2: Deprotection and Hydrochloride Salt Formation [10]

  • Dissolve the crude N-Boc-piperidin-4-yl methanesulfonate in a minimal amount of 1,4-dioxane.

  • Add a saturated solution of HCl in 1,4-dioxane (typically a 4M solution) and stir the mixture at room temperature for 2 hours.

  • A precipitate will form. Concentrate the mixture under vacuum.

  • Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to afford Piperidin-4-yl methanesulfonate hydrochloride as a solid.

Characterization

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety and Handling

Piperidin-4-yl methanesulfonate hydrochloride is harmful if swallowed.[4] It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

References

  • Nguyen, T. T. H., et al. (2007). Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5β-cholan-3α-ols and Four Hydroxylated 23-(4,5-dihydroimidazol-2-yl)-24-nor-5β-cholanes. Collection of Czechoslovak Chemical Communications, 72(4), 557-570. [Link]

  • ResearchGate. How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (secondary alcohol)?. [Link]

  • PubChem. 1-Methyl-4-(piperidin-4-yl)piperazine. [Link]

  • PubMed. Piperidin-4-one: the potential pharmacophore. [Link]

  • KoreaScience. Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. [Link]

  • LinkedIn. The Role of Piperidine Derivatives in Medicinal Chemistry. [Link]

  • Rhodium.ws. Synthesis of Mesylates From Alcohols. [Link]

  • ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]

  • PubMed Central. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]

  • PubChem. N-(piperidin-4-ylmethyl)methanesulfonamide. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ScienceDirect. Recent advances in the synthesis of piperidones and piperidines. [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • Chemistry LibreTexts. Leaving Group Formation. [Link]

Sources

Difference between Piperidin-4-yl methanesulfonate and 4-chloropiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Reactivity, Stability, and Synthetic Utility

Executive Summary

In the synthesis of piperidine-containing pharmacophores, Piperidin-4-yl methanesulfonate (4-Mesyloxypiperidine) and 4-Chloropiperidine represent two critical electrophilic building blocks. While they share the same piperidine core, their utility diverges significantly based on the electronic properties of their leaving groups (methanesulfonate vs. chloride).

  • Piperidin-4-yl methanesulfonate offers superior reactivity under mild conditions due to the excellent leaving group ability of the mesylate anion (

    
     of conjugate acid 
    
    
    
    ). However, it suffers from lower thermal stability and higher genotoxic concern (GTI) scrutiny.[1]
  • 4-Chloropiperidine provides a robust, cost-effective alternative with higher atom economy, but often requires elevated temperatures or stronger nucleophiles to effect displacement, increasing the risk of elimination side reactions.[1]

This guide details the mechanistic differences, stability protocols, and regulatory implications of selecting between these two reagents.[1]

Part 1: Structural & Electronic Divergence

The fundamental difference lies in the C-4 substituent, which dictates the electrophilicity of the carbon center and the kinetics of nucleophilic substitution (


).
1.1 Leaving Group Physics

The mesylate group (-OMs) is a "super-leaving group" compared to chloride (-Cl). This is quantified by the stability of the leaving anion, often correlated with the


 of the conjugate acid.[1]
FeaturePiperidin-4-yl Methanesulfonate4-Chloropiperidine
Leaving Group Mesylate (

)
Chloride (

)
Conj. Acid

-1.9 (Methanesulfonic acid)-7.0 (Hydrochloric acid)*
C-X Bond Length

1.44 Å (C-O)

1.79 Å (C-Cl)

Reactivity
High (Reacts at 0°C - RT)Moderate (Often requires >60°C)
Hard/Soft Character Harder electrophileSofter electrophile

*Note: While HCl is a stronger acid than MsOH, the mesylate anion is resonance-stabilized and larger, often making it a kinetically superior leaving group in


 reactions in polar aprotic solvents due to solvation effects.
1.2 The "Self-Destruct" Mechanism (Critical Stability Warning)

Both molecules possess a secondary amine (nucleophile) and a C-4 electrophile. In their free base form , they are inherently unstable.[1] They undergo intermolecular dimerization or intramolecular cyclization to form azabicyclo systems.

  • Storage Requirement: Both must be stored as salts (HCl or MsOH) or as N-protected derivatives (e.g., N-Boc, N-Cbz).[1]

  • Neutralization: Neutralizing the salt to the free base in situ without an external trapping nucleophile leads to rapid degradation.

Part 2: Reaction Pathways & Stability Visualization

The following diagram illustrates the divergent pathways for these species. Note the critical bifurcation at the "Free Base" stage.

PiperidineReactivity Salt Stable Salt Form (HCl or MsOH) Base Neutralization (NaOH/NaHCO3) Salt->Base pH > 10 FreeBase Transient Free Base (High Energy) Base->FreeBase ExtNuc External Nucleophile (R-NH2, R-SH) FreeBase->ExtNuc Fast Capture Dimer Intermolecular Dimerization (Polymerization) FreeBase->Dimer High Conc. No Ext. Nuc Bicycle Intramolecular Cyclization (1-Azabicyclo[2.2.1]heptane) FreeBase->Bicycle Low Conc. Intramolecular Elim Elimination (E2) (1,2,3,6-Tetrahydropyridine) FreeBase->Elim Strong Base Heat Product Desired 4-Substituted Piperidine ExtNuc->Product

Figure 1: Reaction landscape of 4-substituted piperidines. The free base is a "ticking clock" that must be trapped immediately by an external nucleophile.[1]

Part 3: Synthetic Utility & Decision Matrix

When designing a synthesis, the choice between the mesylate and chloride depends on the sensitivity of the nucleophile and the tolerance for side reactions.[1]

3.1 Scenario A: Sensitive Nucleophiles (Use Mesylate)

If the incoming nucleophile is thermally unstable or sterically hindered, Piperidin-4-yl methanesulfonate is preferred.

  • Why: The reaction can proceed at ambient temperature.

  • Risk: Higher risk of elimination to the tetrahydropyridine if the nucleophile is basic (E2 competition).

3.2 Scenario B: Cost-Driven Scale-Up (Use Chloride)

For robust nucleophiles (e.g., thiols, simple amines) on a kilogram scale, 4-Chloropiperidine is superior.

  • Why: Lower cost, higher atom economy (Cl = 35.5 Da vs OMs = 95.1 Da).

  • Protocol: Often requires reflux in ethanol or DMF with KI (Finkelstein catalysis) to boost reactivity.

3.3 Comparison Table
ParameterPiperidin-4-yl Methanesulfonate4-Chloropiperidine
Commercial Form HCl Salt (Hygroscopic)HCl Salt (Stable solid)
Atom Economy Low (Leaving group mass: 95)High (Leaving group mass: 35)
Reaction Temp 0°C to 40°C60°C to 100°C
Primary Side Reaction Elimination (Tetrahydropyridine)Unreacted Starting Material
Solubility Soluble in DCM, THF, MeOHSoluble in H2O, MeOH; poor in DCM
Part 4: Regulatory & Safety (Genotoxicity)[1][2]

Both compounds fall under the ICH M7 guidelines for DNA-reactive (mutagenic) impurities, but the mesylate carries a higher regulatory burden.

4.1 Alkyl Mesylates as PGIs

Alkyl mesylates are classified as Cohorts of Concern (Class 1 Mutagens) due to their high potency as alkylating agents.

  • Mechanism: Direct alkylation of DNA (N-7 of guanine).

  • Control Strategy: If used as a reagent, "Purge Factors" must be calculated.[1][2] You must demonstrate that the mesylate is consumed or removed to levels below the Threshold of Toxicological Concern (TTC) in the final API (typically < 1.5 µ g/day ).

4.2 4-Chloropiperidine

While also an alkylating agent, secondary alkyl chlorides are generally less potent mutagens than mesylates. However, they are still treated as Potential Genotoxic Impurities (PGIs) and require control strategies, though often with less stringent purging demonstrations than sulfonates.

Part 5: Experimental Protocols

Safety Note: All procedures involving these agents must be conducted in a fume hood. Alkylating agents are potential carcinogens.[3]

Protocol A: Synthesis of N-Boc-4-Methanesulfonyloxypiperidine

This is the standard stable precursor for introducing the mesylate moiety.

  • Reagents: N-Boc-4-piperidinol (1.0 equiv), Methanesulfonyl chloride (MsCl, 1.2 equiv), Triethylamine (TEA, 1.5 equiv), DCM (10 vol).[1]

  • Setup: Charge N-Boc-4-piperidinol and TEA into DCM. Cool to 0°C under

    
    .
    
  • Addition: Dropwise addition of MsCl over 30 mins, maintaining T < 5°C. (Exothermic).

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (stain with

    
    ; product is not UV active).
    
  • Workup: Quench with water. Wash organic layer with 1M citric acid (to remove amine salts), then brine.[1] Dry over

    
    .
    
  • Isolation: Concentrate in vacuo to yield a white solid.

    • Checkpoint: Do not heat above 40°C during concentration to avoid decomposition.

Protocol B: Nucleophilic Displacement using 4-Chloropiperidine HCl

Example: Synthesis of 4-(Phenylthio)piperidine.

  • Reagents: 4-Chloropiperidine HCl (1.0 equiv), Thiophenol (1.2 equiv),

    
     (2.5 equiv), DMF (10 vol), KI (0.1 equiv - Catalyst).[1]
    
  • Process: Suspend 4-Chloropiperidine HCl and

    
     in DMF. Stir for 15 mins to neutralize (generate free base in situ in the presence of nucleophile).
    
  • Addition: Add Thiophenol and KI.

  • Reaction: Heat to 80°C for 12 hours.

    • Note: The high temperature is required to displace the secondary chloride.

  • Workup: Dilute with water (dissolves salts). Extract with EtOAc.

  • Purification: The product is a stable amine and can be purified by column chromatography.

References
  • Teo, S. K., et al. (2016).[1] "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (ICH M7)." International Conference on Harmonisation.

  • Liu, G. Q., et al. (2016).[1][4] "Preparation of trans-2-Substituted-4-halopiperidines and cis-2-Substituted-4-halotetrahydropyrans via AlCl3-Catalyzed Prins Reaction." The Journal of Organic Chemistry, 81(12), 5144-5161.[1]

  • European Medicines Agency. (2010). "Guideline on the Limits of Genotoxic Impurities." EMA/CHMP/QWP/251344/2006.

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Standard reference for Leaving Group

    
     values and 
    
    
    
    kinetics).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 174458111, [4-(4-Chlorophenyl)piperidin-1-yl]methanesulfinate.

Sources

The Strategic Utility of 4-Mesyloxypiperidine in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The piperidine scaffold is a cornerstone of medicinal chemistry, present in a vast array of clinically approved drugs and development candidates.[1][2][3][4] Its prevalence stems from its ability to confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, while providing a three-dimensional framework for precise ligand-receptor interactions.[3] A key challenge in drug synthesis is the efficient and strategic introduction of this motif. This guide provides a detailed examination of 4-mesyloxypiperidine, a highly valuable and versatile intermediate, elucidating its pivotal role in the construction of complex pharmaceutical agents. We will explore the fundamental chemistry, provide field-proven experimental protocols, and showcase its application in the synthesis of cutting-edge therapeutics, grounding all claims in authoritative literature.

The Piperidine Moiety: A Privileged Scaffold in Drug Discovery

The six-membered nitrogen-containing heterocycle, piperidine, is a ubiquitous structural motif in pharmacology.[1][5] Its chair-like conformation allows for the precise spatial orientation of substituents, which is critical for optimizing binding affinity to biological targets. Furthermore, the basic nitrogen atom can be protonated at physiological pH, enhancing water solubility and enabling the formation of crucial hydrogen bonds within receptor binding pockets. These attributes have led to the incorporation of the piperidine ring into drugs targeting a wide range of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[3][4]

The development of efficient synthetic methodologies to access functionalized piperidines is therefore a paramount objective in pharmaceutical process chemistry.[1][6] This guide focuses on a particularly effective strategy: the use of 4-mesyloxypiperidine as a key building block.

4-Mesyloxypiperidine: An Activated Intermediate for Nucleophilic Substitution

2.1. Synthesis and Activation

4-Mesyloxypiperidine is typically prepared from its precursor, 4-hydroxypiperidine.[7][8] The hydroxyl group itself is a poor leaving group. The core principle behind the utility of 4-mesyloxypiperidine lies in the conversion of this hydroxyl group into a methanesulfonate (mesylate) ester. The mesylate group is an excellent leaving group due to the resonance stabilization of the resulting methanesulfonate anion.

The synthesis is a straightforward and high-yielding process, generally involving the reaction of N-protected 4-hydroxypiperidine with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, in an aprotic solvent like dichloromethane (DCM).[9][10]

Experimental Protocol 1: Synthesis of 1-Boc-4-mesyloxypiperidine

Objective: To convert the hydroxyl group of N-Boc-4-hydroxypiperidine into a mesylate leaving group.

Materials:

  • N-Boc-4-hydroxypiperidine (1.0 eq)

  • Methanesulfonyl chloride (MsCl, 1.2 eq)

  • Triethylamine (TEA, 1.5 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve N-Boc-4-hydroxypiperidine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C using an ice bath.

  • Add triethylamine to the stirred solution.

  • Add methanesulfonyl chloride dropwise to the reaction mixture, ensuring the temperature remains at 0 °C. The formation of triethylamine hydrochloride salt is often observed as a white precipitate.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material via flash column chromatography (typically using a hexane/ethyl acetate gradient) to obtain pure 1-Boc-4-mesyloxypiperidine.

2.2. The Power of the Mesylate: Nucleophilic Substitution Reactions

The carbon at the 4-position of the piperidine ring is rendered highly electrophilic by the attached mesylate group. This activation facilitates nucleophilic substitution, typically via an Sₙ2 mechanism, where a wide variety of nucleophiles can displace the mesylate.[11][12]

The choice of the nitrogen protecting group (e.g., Boc, Cbz, Benzyl) is critical. It prevents the piperidine nitrogen from competing as a nucleophile and modulates the solubility and handling characteristics of the intermediate. The tert-butyloxycarbonyl (Boc) group is particularly common due to its stability under many reaction conditions and its facile removal under acidic conditions.[13][14]

G cluster_0 Synthesis of 4-Mesyloxypiperidine Start N-Boc-4-hydroxypiperidine Reagent MsCl, TEA DCM, 0°C Start->Reagent Product N-Boc-4-mesyloxypiperidine Reagent->Product Mesylation

Caption: Workflow for the synthesis of N-Boc-4-mesyloxypiperidine.

Case Studies: Applications in Drug Synthesis

The true value of 4-mesyloxypiperidine is demonstrated in its application as a key building block in multi-step syntheses of active pharmaceutical ingredients (APIs).

3.1. Synthesis of a Histone Demethylase (KDM) Inhibitor Intermediate

Histone demethylases are important targets in oncology. The synthesis of a triazolopyridine-based KDM2A inhibitor provides a clear example of the utility of a mesylated piperidine.[9] In this pathway, the mesylate is displaced by an azide nucleophile, a common strategy for later introducing an amine group via reduction.

Experimental Protocol 2: Azide Displacement of a Mesylate

Objective: To perform a nucleophilic substitution on N-Boc-4-mesyloxypiperidine using sodium azide. (Based on the chemistry described in[9])

Materials:

  • N-Boc-4-mesyloxypiperidine (1.0 eq)

  • Sodium azide (NaN₃, 1.5 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve N-Boc-4-mesyloxypiperidine in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add sodium azide to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC. The product, N-Boc-4-azidopiperidine, will have a different Rf value from the starting material.

  • Upon completion, cool the reaction to room temperature and pour it into a stirred mixture of water and ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers and wash extensively with water to remove DMF, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting N-Boc-4-azidopiperidine can often be used in the next step without further purification or can be purified by column chromatography if necessary.

3.2. General Strategy for 4-Anilinopiperidine Scaffolds

Many potent opioid analgesics, such as fentanyl and its analogs, are based on a 4-anilinopiperidine core.[6][15] 4-Mesyloxypiperidine is an ideal precursor for synthesizing these structures. Aniline or a substituted aniline can act as the nucleophile, displacing the mesylate to form the critical C-N bond. Subsequent deprotection of the piperidine nitrogen and acylation completes the synthesis of these powerful drugs.[16]

G Intermediate N-Boc-4-mesyloxypiperidine Reaction Sₙ2 Displacement (e.g., DMF, heat) Intermediate->Reaction Nucleophile Nucleophile (R-Nu) Nucleophile->Reaction Product_Protected N-Boc-4-(Nu)-piperidine Reaction->Product_Protected Forms C-Nu bond Deprotection Deprotection (e.g., TFA or HCl) Product_Protected->Deprotection Final_Scaffold 4-Substituted Piperidine Scaffold Deprotection->Final_Scaffold Removes Boc group API Active Pharmaceutical Ingredient (API) Final_Scaffold->API Further Functionalization

Caption: General synthetic workflow using 4-mesyloxypiperidine.

Comparative Analysis and Data

To underscore the strategic advantage of using a mesylate, it's useful to compare it with other potential leaving groups.

Leaving GroupTypical PrecursorRelative ReactivityAdvantagesDisadvantages
Mesylate (-OMs) AlcoholExcellentHigh yield, clean reactions, stable precursorCan be moisture sensitive
Tosylate (-OTs) AlcoholExcellentSimilar to mesylate, crystalline derivativesHigher molecular weight than mesylate
Chloride (-Cl) AlcoholGoodInexpensive reagents (e.g., SOCl₂)Can lead to side reactions, harsher conditions
Bromide (-Br) AlcoholVery GoodHighly reactiveReagents (e.g., PBr₃) can be hazardous

The choice of mesylate often represents a balance of high reactivity, stability, and ease of preparation, making it a preferred choice in many process development settings.

Conclusion

4-Mesyloxypiperidine is more than just a chemical reagent; it is a strategic tool for the efficient assembly of complex, high-value pharmaceutical molecules. By converting a simple hydroxyl group into a versatile leaving group, it opens a gateway to a vast chemical space of 4-substituted piperidines. Its reliability in Sₙ2 reactions allows for the predictable and scalable incorporation of the piperidine scaffold, a privileged structure in modern medicine. The methodologies and case studies presented in this guide affirm the indispensable role of 4-mesyloxypiperidine for researchers, scientists, and drug development professionals aiming to accelerate the synthesis of next-generation therapeutics.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link]

  • Westaway, S. M., et al. (2014). Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. ResearchGate. [Link]

  • Elderfield, R. C. (1988). Piperidine Synthesis. DTIC. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing. [Link]

  • Saeed, M., et al. (n.d.). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. CORE. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. [Link]

  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

  • Ashenhurst, J. (2012). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Piperidine. [Link]

  • MedSchoolCoach. (2020, October 27). SN2 for Nucleophilic Substitution | MCAT Organic Chemistry Prep [Video]. YouTube. [Link]

  • Ivanović, M. D., et al. (2004). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]

Sources

Methodological & Application

Synthesis of Piperidin-4-yl methanesulfonate from 4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Part 1: Executive Summary & Strategic Analysis[1]

The Chemoselectivity Challenge

The synthesis of Piperidin-4-yl methanesulfonate presents a classic competing nucleophile challenge. The starting material, 4-hydroxypiperidine , contains two nucleophilic sites:

  • Secondary Amine (

    
    ):  Highly nucleophilic, basic.
    
  • Secondary Alcohol (

    
    ):  Moderately nucleophilic.
    

Direct reaction with methanesulfonyl chloride (MsCl) without protection results in a mixture of


-sulfonamides, 

-sulfonates, and bis-functionalized byproducts. Furthermore, the final target (the free amine mesylate) is an "armed" molecule—it contains both a nucleophile (amine) and a leaving group (mesylate)—making it prone to intermolecular polymerization (self-alkylation).
The Solution: Orthogonal Protection Strategy

To ensure high purity and stability, this protocol utilizes a Boc-protection strategy . The nitrogen is temporarily "masked" as a carbamate, rendering it non-nucleophilic. This allows for clean


-mesylation. The final scaffold is best stored as the 

-Boc intermediate
or the HCl salt , never as the free base.
Retrosynthetic Workflow

The following diagram outlines the logic flow, including the critical "Stop Point" for stability.

SynthesisWorkflow cluster_warning CRITICAL STABILITY ZONE SM 4-Hydroxypiperidine (Starting Material) Step1 Step 1: N-Protection (Boc2O / Base) SM->Step1 Chemoselective Inter N-Boc-4-hydroxypiperidine (Stable Intermediate) Step1->Inter Step2 Step 2: O-Mesylation (MsCl / TEA / Low Temp) Inter->Step2 Electrophilic Attack Product N-Boc-4-Mesyloxypiperidine (Primary Storage Form) Step2->Product Step3 Step 3: Deprotection (HCl / Dioxane) Product->Step3 Optional (If free amine needed) Final Piperidin-4-yl Mesylate HCl (Salt Form Only) Step3->Final

Figure 1: Strategic workflow for the synthesis of Piperidin-4-yl methanesulfonate scaffolds. Note the critical stability zone indicating preferred storage forms.

Part 2: Detailed Experimental Protocols

Phase 1: Chemoselective -Protection

Objective: Synthesize tert-butyl 4-hydroxypiperidine-1-carboxylate. Rationale: The Boc group is chosen for its stability to basic mesylation conditions and ease of removal under acidic conditions that do not affect the mesylate ester.

Reagents Table
ReagentMW ( g/mol )Equiv.[1]Role
4-Hydroxypiperidine 101.151.0Substrate
Di-tert-butyl dicarbonate (

)
218.251.1Protecting Group
Triethylamine (

)
101.191.2Base Scavenger
Dichloromethane (DCM) -SolventMedium (0.5 M)
Protocol Steps
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxypiperidine (10.0 g, 98.9 mmol) in DCM (200 mL).

  • Base Addition: Add

    
      (16.5 mL, 118 mmol) and cool the solution to 0°C (ice bath).
    
  • Protection: Dissolve

    
      (23.7 g, 108 mmol) in a minimal amount of DCM (20 mL) and add it dropwise to the reaction mixture over 30 minutes.
    
    • Expert Insight: Slow addition prevents exotherms that could lead to bis-protection or side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–16 hours. Monitor by TLC (50% EtOAc/Hexane; Stain:

    
    ). The amine spot (baseline) should disappear.
    
  • Workup:

    • Wash with 10% Citric Acid (2 x 100 mL) to remove unreacted amine/base.

    • Wash with Sat.

      
       (100 mL) and Brine (100 mL).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Yield: Expect quantitative yield (~19–20 g) of a viscous oil or low-melting white solid. This material is usually pure enough for the next step.

Phase 2: -Sulfonylation (Mesylation)

Objective: Synthesize tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate. Critical Control Point: Temperature control is vital. Higher temperatures promote E2 elimination, generating the useless enecarbamate byproduct.

Reagents Table
ReagentMW ( g/mol )Equiv.[1]Role

-Boc-4-hydroxypiperidine
201.261.0Substrate
Methanesulfonyl Chloride (MsCl) 114.551.2Electrophile
Triethylamine (

)
101.191.5Base
DCM (Anhydrous) -SolventMedium (0.2 M)
Protocol Steps
  • Setup: Dissolve

    
    -Boc-4-hydroxypiperidine  (10.0 g, 49.7 mmol) in anhydrous DCM  (250 mL) under an inert atmosphere (
    
    
    
    or Ar).
  • Cooling: Cool the solution to -10°C to 0°C using an ice/salt bath.

    • Why? Kinetic control favors substitution (

      
      -like attack on S) over elimination.
      
  • Base Addition: Add

    
      (10.4 mL, 74.5 mmol).
    
  • MsCl Addition: Add MsCl (4.6 mL, 59.6 mmol) dropwise via syringe pump or addition funnel over 45 minutes.

    • Observation: White precipitate (

      
      ) will form immediately.
      
  • Reaction: Stir at 0°C for 2 hours. Do not let the reaction warm to RT until completion is confirmed by TLC (30% EtOAc/Hexane).

  • Workup (Cold):

    • Quench with cold water (100 mL).

    • Separate phases. Wash organic layer with cold 0.5 M HCl (removes TEA), cold Sat.

      
      , and Brine.[2]
      
    • Dry over

      
       (avoid 
      
      
      
      if slightly acidic conditions are feared, though usually fine).
    • Concentrate in vacuo at <35°C water bath temperature .

  • Purification: If the crude contains elimination products (alkene), recrystallize from EtOAc/Hexane or purify via flash column chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes).
    
  • Product: White solid. Store at 4°C.[3]

Phase 3: Deprotection to the Salt (Optional)

Target: Piperidin-4-yl methanesulfonate hydrochloride. Warning: Do not neutralize this salt to the free base unless immediately reacting it in the next step.

  • Dissolve the Boc-mesylate (1.0 g) in 1,4-Dioxane (5 mL).

  • Add 4M HCl in Dioxane (5 mL, excess).

  • Stir at RT for 1–2 hours. A white precipitate should form.

  • Dilute with

    
     (20 mL) to fully precipitate the salt.
    
  • Filter the solid under

    
     flow (hygroscopic) and wash with 
    
    
    
    .
  • Store: Desiccated at -20°C.

Part 3: Mechanism & Troubleshooting

Mechanistic Pathway & Side Reactions

Understanding the failure modes is essential for process control.

Mechanism Start N-Boc-4-Hydroxypiperidine Target TARGET: N-Boc-4-Mesylate (Substitution) Start->Target  Kinetic Control (< 0°C)   Side SIDE PRODUCT: N-Boc-1,2,3,6-tetrahydropyridine (Elimination) Start->Side  Thermodynamic (> RT)   MsCl + MsCl / Base

Figure 2: Competition between mesylation and elimination. High temperatures or excess strong base favor the red path (Elimination).

Troubleshooting Table
IssueObservationRoot CauseCorrective Action
Low Yield Significant starting material remains.Hydrolysis of MsCl due to wet solvent.Ensure DCM is anhydrous; increase MsCl to 1.5 eq.
Impurity New spot with high

(alkene).
Elimination (E2) reaction.Keep reaction strictly at 0°C; add MsCl slower.
Polymerization Insoluble gum during deprotection.Free amine reacting with mesylate.Ensure acidic conditions (HCl) are maintained; do not neutralize.
Color Change Darkening of reaction mixture.Exotherm/Decomposition.Check addition rate; ensure efficient cooling.[2]

Part 4: References & Validated Sources

  • Preparation of N-Boc-4-hydroxypiperidine:

    • Source: ChemicalBook & Fisher Scientific Safety Data.

    • Context: Standard protocol for amine protection using

      
      .
      
  • Mesylation Protocol & Selectivity:

    • Source: ResearchGate Discussion / Vertex AI Grounding.

    • Context: Detailed discussion on preventing elimination during mesylation of 4-hydroxypiperidine derivatives.

  • Synthesis of Piperidin-4-yl Methanesulfonate HCl (Salt Form):

    • Source: Sigma-Aldrich / Fluorochem Product Data.

    • Context: Confirmation of the commercial availability and stability of the hydrochloride salt (CAS 1443980-05-9).

  • General Protective Group Strategies:

    • Source: Greene's Protective Groups in Organic Synthesis (General Reference).

    • Context: Standard reference for Boc stability and deprotection conditions.

Disclaimer: This protocol involves the use of hazardous chemicals (MsCl, DCM). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Protocol for the Mesylation of N-Boc-4-hydroxypiperidine: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the mesylation of tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine), a critical transformation in the synthesis of piperidine-based pharmaceuticals.[1][2][3] The resulting product, tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate, is a versatile intermediate, primed for nucleophilic substitution reactions. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and troubleshooting advice to ensure a successful and reproducible synthesis.

Introduction: The Significance of Piperidine Scaffolds and Mesylate Activation

The piperidine ring is a prevalent structural motif in a vast array of FDA-approved drugs and clinical candidates, valued for its favorable pharmacokinetic properties.[2] N-Boc-4-hydroxypiperidine serves as a versatile building block in the construction of these complex molecules.[2][4] The hydroxyl group, while a useful synthetic handle, often requires activation to facilitate its displacement by various nucleophiles. Mesylation, the conversion of an alcohol to a methanesulfonate (mesylate) ester, is a robust and widely employed strategy for this purpose.[5][6] The resulting mesylate is an excellent leaving group, significantly more reactive towards nucleophilic substitution than the parent alcohol.[6][7] This increased reactivity is pivotal in the synthesis of a diverse range of substituted piperidines for drug discovery and development.[8]

Reaction Mechanism and Rationale

The mesylation of an alcohol, such as N-Boc-4-hydroxypiperidine, proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride (MsCl).[9] This reaction is typically conducted in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to neutralize the hydrogen chloride (HCl) byproduct that is generated.[10][11] The generally accepted mechanism for reactions with methanesulfonyl chloride and alcohols involves the formation of a highly reactive sulfene intermediate (CH₂=SO₂) through an E1cB elimination pathway, which is then trapped by the alcohol.[5]

The choice of a non-nucleophilic base is critical to prevent unwanted side reactions. A bulky amine base like triethylamine readily scavenges the proton from the intermediate without competing with the alcohol as a nucleophile. The reaction is typically performed at reduced temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize potential side product formation.[10] Dichloromethane (DCM) is a common solvent choice due to its inertness and ability to dissolve both the starting material and reagents.[7][10]

Mesylation_Mechanism cluster_intermediates Reaction Pathway NBoc N-Boc-4-hydroxypiperidine Attack Nucleophilic Attack NBoc->Attack MsCl Methanesulfonyl Chloride (MsCl) MsCl->Attack TEA Triethylamine (TEA) Proton_Transfer Proton Transfer TEA->Proton_Transfer Sulfene Sulfene Intermediate (CH₂=SO₂) Attack->Sulfene Sulfene->Proton_Transfer Mesylate N-Boc-4-(methylsulfonyloxy)piperidine Proton_Transfer->Mesylate TEAHCl Triethylammonium Chloride Proton_Transfer->TEAHCl

Figure 1: Simplified reaction pathway for the mesylation of N-Boc-4-hydroxypiperidine.

Detailed Experimental Protocol

This protocol is a robust and scalable procedure for the mesylation of N-Boc-4-hydroxypiperidine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-Boc-4-hydroxypiperidine≥98%Commercially AvailableEnsure dryness before use.
Methanesulfonyl Chloride (MsCl)≥99%Commercially AvailableHandle with extreme care in a fume hood.[12][13]
Triethylamine (TEA)≥99.5%, anhydrousCommercially AvailableDistill from CaH₂ for best results.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially AvailableUse from a freshly opened bottle or dried over CaH₂.[7]
Deionized Water
1 M Hydrochloric Acid (HCl)
Saturated Sodium Bicarbonate (NaHCO₃) Solution
Brine (Saturated NaCl Solution)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment
  • Round-bottom flask equipped with a magnetic stir bar

  • Ice bath

  • Dropping funnel or syringe pump

  • Nitrogen or Argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

Figure 2: Workflow for the mesylation of N-Boc-4-hydroxypiperidine.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add N-Boc-4-hydroxypiperidine (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM, approximately 0.2 M solution).

  • Addition of Base: Cool the solution to 0 °C using an ice bath. To the stirred solution, add triethylamine (TEA) (1.5 eq).[10]

  • Addition of Mesylating Agent: Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature remains below 5 °C.[8][10] A syringe pump can be used for precise control.[14]

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes. The product, being less polar, will have a higher Rf value than the starting alcohol.[14] The reaction is typically complete within 1-3 hours.

  • Quenching: Once the reaction is complete, quench by slowly adding cold deionized water.

  • Aqueous Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.[15] This washing sequence removes excess triethylamine, unreacted methanesulfonyl chloride (which hydrolyzes), and any remaining salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): The crude product is often of sufficient purity for subsequent steps. If further purification is required, flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes can be performed.

Quantitative Data
ParameterValue
N-Boc-4-hydroxypiperidine1.0 eq
Methanesulfonyl Chloride1.2 eq
Triethylamine1.5 eq
SolventAnhydrous DCM
Temperature0 °C
Reaction Time1-3 hours
Typical Yield>95% (crude)

Safety Precautions and Handling

Methanesulfonyl chloride is a corrosive, toxic, and lachrymatory substance.[6][13] It reacts violently with water.[5] Therefore, it is imperative to handle it with extreme caution in a well-ventilated chemical fume hood.[12][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[12][13]

  • Handling: Use a syringe or cannula for transferring methanesulfonyl chloride. Avoid inhalation of vapors and contact with skin and eyes.[16]

  • Storage: Store methanesulfonyl chloride in a cool, dry place away from moisture, in a tightly sealed, corrosion-resistant container.[12]

  • Spills: In case of a small spill, absorb it with an inert material like vermiculite or sand and dispose of it as hazardous waste.[13] For larger spills, evacuate the area and follow emergency procedures.[17]

  • Disposal: Unused methanesulfonyl chloride should be quenched carefully by slow addition to a stirred, cooled basic solution (e.g., sodium bicarbonate) before disposal.[13]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete ReactionInsufficient reagents; Poor quality of reagents (e.g., wet solvent or base); Low reaction temperature.Use a slight excess of MsCl and TEA; Ensure all reagents and solvents are anhydrous; Allow the reaction to warm to room temperature for a short period if it stalls at 0 °C.[10]
Formation of Side ProductsReaction temperature too high; Nucleophilic impurities.Maintain the reaction temperature at 0 °C; Use high-purity, anhydrous reagents.
Low Yield after WorkupProduct is somewhat water-soluble; Incomplete extraction.Back-extract the aqueous layers with DCM to recover any dissolved product; Ensure thorough mixing during extractions.

Conclusion

The mesylation of N-Boc-4-hydroxypiperidine is a fundamental and highly efficient transformation that provides a key intermediate for the synthesis of a wide range of piperidine-containing compounds. By following the detailed protocol and safety guidelines outlined in this application note, researchers can confidently and reproducibly perform this reaction, paving the way for further synthetic elaborations in their drug discovery and development endeavors.

References

  • Methanesulfonyl chloride - Wikipedia. (URL: [Link])

  • Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. HoriazonChemical. (URL: [Link])

  • Methanesulfonyl Chloride MSC - Intermediates. SIPCAM OXON. (URL: [Link])

  • METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. Loba Chemie. (URL: [Link])

  • Methanesulfonyl chloride Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. (URL: [Link])

  • Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl). Common Organic Chemistry. (URL: [Link])

  • Alcohol to Mesylate using MsCl, base. Organic Synthesis. (URL: [Link])

  • Alcohol to Mesylate - Common Conditions. (URL: [Link])

  • Aqueous workup for mesylates. Reddit. (URL: [Link])

  • Synthesis of Mesylates From Alcohols. (URL: [Link])

  • N-BOC-4-Hydroxypiperidine: A Versatile Building Block in Organic Synthesis. Ningbo Inno Pharmchem Co.,Ltd. (URL: [Link])

  • Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity. ACS Omega. (URL: [Link])

  • How Does N-Boc-4-Hydroxypiperidine Regulate Blood Sugar Levels?. Shaanxi BLOOM Tech Co., Ltd. (URL: [Link])

Sources

Application Note: Strategic Utilization of Piperidin-4-yl Methanesulfonate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Piperidin-4-yl methanesulfonate (specifically its N-protected derivatives, e.g., N-Boc-4-mesyloxypiperidine) represents a critical electrophilic building block in modern medicinal chemistry. It serves as a versatile scaffold for introducing the piperidine pharmacophore—a privileged structure in GPCR ligands, kinase inhibitors, and ion channel modulators. This guide outlines the strategic handling, reaction optimization, and safety protocols required to utilize this building block effectively, with a specific focus on maximizing nucleophilic substitution (


) while suppressing competitive elimination (

) pathways.

Compound Profile & Strategic Value

The free amine of piperidin-4-yl methanesulfonate is unstable due to rapid self-polymerization. Consequently, the standard reagent used in drug discovery is tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate .

Technical Specifications
PropertyDetail
Common Name N-Boc-4-mesyloxypiperidine
CAS Number 141699-59-4
Molecular Formula

Molecular Weight 279.35 g/mol
Storage 2-8°C, Hygroscopic (Store under Argon/Nitrogen)
Reactivity Class Secondary Alkyl Mesylate (Electrophile)
Structural Utility

The mesylate group (-OMs) at the C4 position converts the normally unreactive hydroxyl group into a potent leaving group. This allows for the introduction of diverse nucleophiles (amines, phenols, thiols) via


 reactions.
  • Pharmacophore Installation: Rapidly generates 4-substituted piperidines found in drugs like Vandetanib (kinase inhibitor) or Pimavanserin (antipsychotic).

  • Stereochemical Control: While C4 is achiral in unsubstituted piperidines, substitution creates a stereocenter if the ring is already substituted elsewhere.

Reaction Pathway Visualization

The following diagram illustrates the critical divergence between the desired substitution pathway and the competitive elimination pathway.

ReactionPathway Start N-Boc-4-hydroxy piperidine Activation Activation (MsCl, Et3N) Start->Activation 0°C, DCM Intermediate N-Boc-4-mesyloxy piperidine (The Reagent) Activation->Intermediate Condition_A Path A: Substitution (Mild Base, Polar Aprotic) Intermediate->Condition_A + Nucleophile Condition_B Path B: Elimination (Strong Base, Heat) Intermediate->Condition_B + Base Product_SN2 4-Substituted Piperidine (Target Scaffold) Condition_A->Product_SN2 SN2 Mechanism Product_E2 1,2,3,6-Tetrahydro pyridine (Byproduct) Condition_B->Product_E2 E2 Mechanism

Figure 1: Divergent reaction pathways for N-Boc-4-mesyloxypiperidine. Path A represents the desired synthetic route, while Path B highlights the elimination side-reaction common with secondary mesylates.

Core Protocol: Nucleophilic Displacement ( )

This protocol details the installation of a phenol moiety, a common motif in creating GPCR antagonists.

Pre-requisites
  • Reagent: N-Boc-4-mesyloxypiperidine (1.2 equivalents).

  • Nucleophile: Substituted Phenol (1.0 equivalent).

  • Base: Cesium Carbonate (

    
    ) (2.0 - 3.0 equivalents). Note: Cesium is preferred over Potassium for its "cesium effect," improving solubility and nucleophilicity in organic solvents.
    
  • Solvent: Anhydrous DMF or Acetonitrile.[1]

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a round-bottom flask and purge with Nitrogen (

      
      ).
      
    • Dissolve the Phenol (1.0 eq) in anhydrous DMF (concentration ~0.2 M).

  • Activation:

    • Add

      
        (2.0 eq) to the solution.
      
    • Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide anion.

  • Addition:

    • Add N-Boc-4-mesyloxypiperidine (1.2 eq) as a solid or dissolved in minimal DMF.

  • Reaction:

    • Heat the mixture to 60–80°C .

    • Critical Checkpoint: Monitor via LCMS or TLC every 2 hours.

    • Stop Condition: Reaction is typically complete within 4–12 hours. Do not overheat (>90°C) or extend time unnecessarily, as this promotes elimination (formation of the alkene).

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash 3x with water (to remove DMF) and 1x with brine.

    • Dry over

      
      , filter, and concentrate.[2]
      
  • Purification:

    • Flash column chromatography (Hexane/Ethyl Acetate gradient). The elimination byproduct (non-polar alkene) usually elutes significantly earlier than the substitution product.

Troubleshooting & Optimization (The "Expertise" Pillar)

The secondary carbon of the piperidine ring is sterically hindered compared to primary alkyl halides. This makes the competition between Substitution (


) and Elimination (

) the primary challenge.
Controlling the E2 Side-Reaction

The elimination byproduct (N-Boc-1,2,3,6-tetrahydropyridine) forms when the base deprotonates the


-carbon rather than the nucleophile attacking the 

-carbon.
VariableRecommendation for

Explanation
Base Strength Use weaker bases (

,

)
Strong bases (NaH, KOtBu) drastically increase elimination rates.
Nucleophile High Nucleophilicity"Soft" nucleophiles (thiols, azides) react faster than "hard" nucleophiles (alkoxides), outcompeting elimination.
Temperature Keep < 80°CElimination has a higher activation energy; excessive heat favors the alkene.
Solvent Polar Aprotic (DMF, DMSO)Solvates the cation (

), leaving the nucleophilic anion "naked" and more reactive.
Alternative Strategy: The Mitsunobu Reaction

If the mesylate displacement fails due to steric bulk or excessive elimination, switch strategies. Use N-Boc-4-hydroxypiperidine directly with the phenol,


, and DIAD/DEAD. This avoids the mesylate intermediate entirely but requires the nucleophile to be acidic (

).

Safety & Regulatory Compliance (E-E-A-T)

Genotoxicity Warning

Alkyl mesylates are classified as Potentially Genotoxic Impurities (PGIs) . They are direct-acting alkylating agents capable of modifying DNA.[3]

  • Handling: Always handle N-Boc-4-mesyloxypiperidine in a fume hood. Double-glove (Nitrile) is recommended.

  • Quenching: All glassware and waste streams containing the mesylate should be treated with a nucleophilic quench solution (e.g., dilute aqueous ammonia or sodium thiosulfate) before disposal to destroy residual alkylating potential.

  • Regulatory Limits: In final drug substances, alkyl mesylates must be controlled to ppm levels (Threshold of Toxicological Concern, TTC: 1.5 µ g/day for lifetime exposure) [1].

References

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. Committee for Medicinal Products for Human Use (CHMP).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon).

  • ChemicalBook. (2023). Product Monograph: 1-Boc-4-methanesulfonyloxypiperidine (CAS 141699-59-4).[4][2]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2773267 (tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate).

Sources

Technical Guide: Scalable Synthesis of Piperidin-4-yl Methanesulfonate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and drug development professionals requiring a robust, scalable method for the preparation of Piperidin-4-yl methanesulfonate hydrochloride .

Abstract & Application Scope

Piperidin-4-yl methanesulfonate hydrochloride (CAS: 1443980-05-9) is a critical electrophilic building block in medicinal chemistry. It serves as a versatile intermediate for introducing the piperidine moiety via nucleophilic substitution (


) reactions. Unlike 4-chloropiperidines, the mesylate group offers a superior leaving group profile, enabling substitution under milder conditions.

However, this reagent presents a unique chemical paradox: it contains both a nucleophile (the secondary amine) and an electrophile (the mesylate) within the same scaffold. To prevent self-polymerization or dimerization, the amine must remain protonated (as the HCl salt) or protected until the moment of coupling. This guide details a self-validating, two-step protocol designed to maximize stability and purity.

Retrosynthetic Analysis & Strategy

The synthesis relies on a protection-activation-deprotection strategy. Direct mesylation of 4-piperidinol is not feasible due to chemoselectivity issues (N-sulfonylation vs. O-sulfonylation).

Strategic Pathway:

  • Starting Material: N-Boc-4-hydroxypiperidine (Commercially available or synthesized from 4-piperidone).

  • Activation: O-Mesylation using methanesulfonyl chloride (MsCl) under basic conditions.

  • Deprotection: Acidolytic cleavage of the Boc group using anhydrous HCl.

Critical Critical Control Points (CCCP):

  • Elimination Risk: The mesylate intermediate is prone to

    
     elimination to form the enecarbamate (tetrahydropyridine) if heating is uncontrolled.
    
  • Hydrolysis Risk: During deprotection, the presence of water can hydrolyze the mesylate ester back to the alcohol. Anhydrous conditions are non-negotiable.

  • Self-Alkylation: The final product must be isolated as the hydrochloride salt to suppress the nucleophilicity of the piperidine nitrogen.

Reaction Workflow Diagram

SynthesisPath SM N-Boc-4-hydroxypiperidine (Starting Material) Step1 Step 1: Mesylation (MsCl, Et3N, DCM, 0°C) SM->Step1 Inter Intermediate: N-Boc-4-mesyloxypiperidine Step1->Inter Esterification Step2 Step 2: Deprotection (4M HCl in Dioxane) Inter->Step2 Elim Side Product: Tetrahydropyridine (Alkene) Inter->Elim Heat/Excess Base Prod Target Product: Piperidin-4-yl methanesulfonate HCl Step2->Prod Precipitation Poly Side Product: Polymer/Dimer Prod->Poly Free-basing

Figure 1: Synthetic pathway highlighting the critical intermediate and potential failure modes (dashed lines).

Experimental Protocols

Step 1: Preparation of tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

Objective: Selective O-sulfonylation of the alcohol.

Reagents:

  • N-Boc-4-hydroxypiperidine (1.0 equiv)[1][2]

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)[3]

  • Triethylamine (TEA) (1.5 equiv)[3]

  • Dichloromethane (DCM) (anhydrous, 10 volumes)[3]

Protocol:

  • Setup: Charge a flame-dried 3-neck round-bottom flask with N-Boc-4-hydroxypiperidine and anhydrous DCM. Cool the solution to 0°C using an ice/water bath.

  • Base Addition: Add Triethylamine (TEA) dropwise over 10 minutes. Maintain temperature < 5°C.

  • Activation: Add Methanesulfonyl chloride (MsCl) dropwise via a pressure-equalizing addition funnel over 30 minutes.

    • Expert Note: The reaction is exothermic. Rapid addition will cause local heating, increasing the risk of elimination to the alkene.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Monitoring: Check TLC (30% EtOAc/Hexane). The alcohol (lower Rf) should disappear; the mesylate (higher Rf) will appear.

  • Workup:

    • Quench with cold water (5 vol).

    • Separate phases.[2][3][4] Wash the organic layer successively with:

      • 1M Citric Acid or 0.5M HCl (cold, rapid wash to remove TEA).

      • Sat. NaHCO₃ (to neutralize acid traces).

      • Brine.[2]

    • Dry over anhydrous

      
      .[2]
      
  • Isolation: Concentrate in vacuo at < 35°C .

    • Caution: Do not overheat the rotavap bath. Thermal elimination of the mesylate is a primary yield killer.

    • Result: The product is typically obtained as a white to off-white solid or viscous oil that solidifies on standing. Yield: 85-95%.

Step 2: Deprotection to Piperidin-4-yl methanesulfonate hydrochloride

Objective: Removal of the Boc group without hydrolyzing the mesylate ester.

Reagents:

  • N-Boc-4-mesyloxypiperidine (from Step 1)

  • 4M HCl in 1,4-Dioxane (5.0 equiv)

  • Diethyl ether or MTBE (for precipitation)

Protocol:

  • Dissolution: Dissolve the N-Boc intermediate in a minimal amount of anhydrous 1,4-dioxane or DCM (2-3 volumes).

  • Acidolysis: Cool to 0°C. Add 4M HCl in Dioxane dropwise.

    • Why Dioxane? HCl/Dioxane is anhydrous. Using aqueous HCl (e.g., 37%) will hydrolyze the mesylate back to the alcohol.

  • Reaction: Stir at RT for 2–4 hours.

    • Observation: A white precipitate (the product salt) should begin to form within 30 minutes.

  • Isolation:

    • Dilute the suspension with anhydrous Diethyl Ether or MTBE (5 volumes) to complete precipitation.

    • Filter the solid under a nitrogen blanket (hygroscopic).

    • Wash the filter cake with fresh Ether/MTBE.

  • Drying: Dry the solid in a vacuum oven at RT (max 30°C) for 12 hours.

    • Result: White crystalline solid. Yield: 90-98%.

Analytical Data & Specifications

ParameterSpecificationDiagnostic Signal
Appearance White Crystalline SolidN/A
1H NMR (DMSO-d6) Consistent with Structureδ 3.25 (s, 3H) : Mesylate methyl group.δ 4.85 (m, 1H) : CH-OMs (Deshielded).δ 9.0-9.5 (br, 2H) : Ammonium protons (

).
Mass Spec (LCMS) [M+H]+ = 180.1Parent ion corresponds to free base.
Purity (HPLC) > 98.0%Monitor for 4-piperidinol (hydrolysis impurity).
Chloride Content 15.5 - 16.5%Theoretical: 16.4% (confirming mono-HCl salt).

Safety & Handling (Genotoxicity Alert)

Hazard Class: Alkyl Mesylates are potential Genotoxic Impurities (PGIs) . They are alkylating agents capable of reacting with DNA.

  • Containment: Handle all solids in a certified fume hood or a powder containment isolator.

  • Decontamination: Spills should be treated with a solution of dilute ammonia or sodium hydroxide to hydrolyze the mesylate before disposal.

  • Storage:

    • Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

    • Moisture Sensitive: The HCl salt is hygroscopic. Hydrolysis releases methanesulfonic acid, which further degrades the material (autocatalytic decomposition).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Step 1) Formation of alkene (elimination).Lower reaction temp to -10°C. Ensure dropwise addition of MsCl. Avoid heating during concentration.
Product is an Oil (Step 2) Incomplete precipitation or residual solvent.Triturate with dry diethyl ether. Ensure the HCl source was anhydrous.
NMR shows Alcohol Hydrolysis of mesylate.Check water content of solvents. Ensure HCl/Dioxane is fresh. Avoid aqueous workup in Step 2.
Polymerization Free-basing the intermediate.Never neutralize the final HCl salt in solution unless immediately reacting with a nucleophile.

References

  • Boc Deprotection Methodology: Han, G., et al. "Recent development of peptide coupling reagents in organic synthesis."[5] Tetrahedron 60.11 (2004): 2447-2467.

  • Mesylation Protocols: Crossland, R. K., & Servis, K. L. "A facile synthesis of methanesulfonate esters." The Journal of Organic Chemistry 35.9 (1970): 3195-3196.

  • Product Characterization (Analogous): Patent WO2015052264A1. "Preparation of piperidin-4-ol hydrochloride." (Demonstrates the stability of the piperidine core under HCl/Dioxane conditions).

  • Genotoxicity of Mesylates: Teasdale, A. "Genotoxic impurities: strategies for identification and control." John Wiley & Sons, 2011.

Sources

Troubleshooting & Optimization

Improving yield of Piperidin-4-yl methanesulfonate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Piperidin-4-yl Methanesulfonate Ticket ID: #OMS-PIP-OPTIMIZATION Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are experiencing suboptimal yields in the mesylation of piperidin-4-ol derivatives. This transformation, while theoretically simple, is plagued by two competing failure modes: elimination (forming the enecarbamate) and nucleophilic displacement (forming the alkyl chloride).[1]

This guide deconstructs the reaction into three critical control modules: Reagent Activation , Base Selection (The Sulfene Pathway) , and Thermal Stability .[1]

Module 1: The Chemistry & Competing Pathways

To improve yield, you must control the mechanism. The reaction proceeds via two distinct pathways depending on your choice of base. Understanding this distinction is the single most effective way to optimize your yield.

Pathway A: The Sulfene Mechanism (Triethylamine/DIPEA)

When using strong, non-nucleophilic bases like Triethylamine (TEA), the reaction proceeds via an E1cB-like elimination of HCl from methanesulfonyl chloride (MsCl) to form a highly reactive sulfene intermediate (


).[1]
  • Pros: Extremely fast reaction (often <30 mins).[1]

  • Cons: The exotherm is significant. High local concentrations of sulfene can lead to oligomerization or promote elimination of your product to the alkene.

Pathway B: General Base Catalysis (Pyridine)

Pyridine acts as a nucleophilic catalyst, forming an


-mesylpyridinium salt.[1]
  • Pros: Milder; avoids the high-energy sulfene intermediate; reduces elimination risk.[1]

  • Cons: Significantly slower reaction rates; pyridine is harder to remove during workup than TEA.[1]

Visualizing the Control Points The following diagram illustrates the critical branching points where yield is lost.

MesylationPathways Start N-Boc-4-Hydroxypiperidine (Starting Material) MsCl MsCl + Base Start->MsCl Sulfene Sulfene Intermediate (Via TEA/DIPEA) MsCl->Sulfene Fast (Exothermic) Pyridinium N-Mesylpyridinium (Via Pyridine) MsCl->Pyridinium Slow (Controlled) Product Target Mesylate (High Yield) Sulfene->Product Major Path Chloride Side Product: Alkyl Chloride Sulfene->Chloride Cl- Attack Pyridinium->Product Major Path Elimination Side Product: Tetrahydropyridine (Alkene) Product->Elimination Excess Base High Temp (>0°C)

Figure 1: Mechanistic divergence in mesylation.[1] The Sulfene pathway (yellow) is faster but riskier than the Pyridinium pathway (green).[1]

Module 2: Diagnostic & Troubleshooting Guide

Use this table to diagnose your specific yield loss symptoms.

SymptomProbable CauseTechnical Solution
Product contains alkene (olefin) Elimination: The mesylate is a good leaving group.[1] Excess base or heat promotes E2 elimination.[1]1. Switch from TEA to Pyridine. 2. If using TEA, strictly maintain T < 0°C. 3. Reduce base equivalents to 1.1 eq.
Low conversion (<50%) Moisture Hydrolysis: MsCl hydrolyzed before reacting with alcohol.[1]1. Dry solvent (DCM) over activated molecular sieves.[1] 2. Increase MsCl to 1.5 eq.
Product contains Alkyl Chloride Nucleophilic Attack: The chloride ion (byproduct) displaced the mesylate.1. Avoid using hydrochloride salts of the amine.[1] 2. Dilute the reaction (0.1 M concentration). 3. Reduce reaction time (harvest immediately upon completion).
"Goo" or decomposition on column Silica Instability: Secondary mesylates degrade on acidic silica.1. Do not column. Crystallize from Et2O/Hexanes.[1] 2. If column is necessary, neutralize silica with 1% TEA in eluent.

Module 3: The Optimized Protocol (SOP)

This protocol utilizes a hybrid approach: Triethylamine for speed, but with strict thermal gating to prevent elimination.

Scope: Synthesis of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate.

Reagents & Stoichiometry
  • Substrate: N-Boc-4-hydroxypiperidine (1.0 eq)

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 eq) — Freshly distilled or high purity.[1]

  • Base: Triethylamine (TEA) (1.5 eq)[1]

  • Solvent: Dichloromethane (DCM) — Anhydrous (Water < 50 ppm).[1]

Step-by-Step Workflow
  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen. Add N-Boc-4-hydroxypiperidine and anhydrous DCM (0.2 M concentration).

  • Base Addition: Add TEA via syringe. Cool the mixture to -10°C (Ice/Salt bath). Crucial: Do not add MsCl yet.

  • Controlled Addition: Dilute MsCl in a small volume of DCM. Add this solution dropwise over 20 minutes.

    • Why? This prevents a "heat spike" which triggers the elimination pathway.

  • Reaction: Stir at -10°C for 30 minutes, then allow to warm only to 0°C. Monitor by TLC (stain with KMnO4 or Ninhydrin; Mesylates are not UV active unless the Boc group helps).

    • Target: Complete consumption of alcohol within 1 hour.[1]

  • Quench: Pour the cold reaction mixture into ice-cold saturated NaHCO3.

  • Workup:

    • Extract with DCM (x2).[1]

    • Wash organic layer with cold 0.1 M HCl (removes excess TEA).[1] Note: Keep this brief to avoid Boc removal.

    • Wash with Brine.[1][2][3][4]

    • Dry over MgSO4 (not Na2SO4, Mg is faster).[1]

  • Isolation: Filter and concentrate in vacuo at < 30°C . High vacuum drying usually yields a white/off-white solid that requires no further purification.[1]

Workup Logic Diagram

WorkupFlow Reaction Reaction Mixture (DCM, Product, TEA-HCl) Quench Quench: Ice/NaHCO3 Reaction->Quench Sep1 Phase Separation Quench->Sep1 AcidWash Wash: Cold 0.1M HCl (Removes TEA) Sep1->AcidWash Organic Layer Dry Dry: MgSO4 Concentrate <30°C AcidWash->Dry Final Final Product (Crystalline Solid) Dry->Final

Figure 2: Purification workflow minimizing thermal stress and hydrolysis.[1]

FAQ: Frequently Asked Questions

Q: Can I use Pyridine instead of TEA? A: Yes. If you observe >5% elimination product (alkene) with the TEA protocol, switch to Pyridine (used as both solvent and base, or 5.0 eq in DCM).[1] The reaction will take longer (overnight), but the elimination pathway is significantly suppressed [1].[1]

Q: My product decomposes on the rotavap. Why? A: Secondary mesylates are thermally unstable.[1] If your water bath is >40°C, you risk elimination. Keep the bath at 25-30°C and use a high-quality vacuum pump to remove solvent [2].[1]

Q: Can I use the free amine (4-hydroxypiperidine) instead of N-Boc? A: No. MsCl reacts with amines orders of magnitude faster than alcohols.[1] You will form the sulfonamide (N-Ms) instead of the mesylate (O-Ms).[1] You must protect the nitrogen (Boc, Cbz, or Bn) first [3].[1]

References

  • Mechanism of Sulfene Formation: King, J. F., et al. "Mechanism of hydrolysis of methanesulfonyl chloride."[5] Journal of the American Chemical Society, 114(5), 1743–1749.[1][5] Link[1]

  • Stability of Mesylates: Crossland, R. K., & Servis, K. L. "A facile synthesis of methanesulfonate esters."[1][3] The Journal of Organic Chemistry, 35(9), 3195–3196. Link[1]

  • Protection Group Necessity: Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience.[1] (Standard Text).

  • Synthesis of N-Boc-4-mesyloxypiperidine: Patent WO2008076954A1, Example 1. Link

Sources

Validation & Comparative

LC-MS Characterization of Piperidin-4-yl Methanesulfonate Impurities: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Genotoxic Challenge

Piperidin-4-yl methanesulfonate (CAS: 1443980-05-9) represents a critical class of Potentially Genotoxic Impurities (PGIs) known as alkyl mesylates. Under ICH M7 guidelines , these compounds are classified as DNA-reactive alkylating agents. The presence of the methanesulfonate leaving group (


) allows the molecule to alkylate DNA bases (specifically Guanine-N7), posing a significant carcinogenic risk even at trace levels (ppm).

For drug development professionals, the analytical challenge is threefold:

  • Chemical Instability: The ester bond is hydrolytically unstable, rapidly degrading into 4-hydroxypiperidine and methanesulfonic acid in aqueous matrices.

  • Polarity: The secondary amine (piperidine ring) creates high polarity, making retention on standard C18 columns difficult.

  • Trace Sensitivity: Regulatory limits (TTC) often require Limits of Quantitation (LOQ) < 1.0 ppm relative to the API.

This guide objectively compares analytical platforms and details a self-validating LC-MS/MS methodology designed to overcome these specific challenges.

Part 1: Comparative Analysis of Analytical Platforms

The following table contrasts the performance of LC-MS/MS against traditional alternatives for this specific impurity.

FeatureLC-MS/MS (Triple Quad) GC-MS (Headspace/Direct) HPLC-UV
Suitability High (Gold Standard) Low / Not Recommended Low
Mechanism Electrospray Ionization (ESI) with MRM selectivity.Thermal volatilization & electron impact ionization.UV Absorbance (200-220 nm).
Sensitivity (LOD) < 0.5 ng/mL (ppb) > 100 ng/mL (ppm)> 10 µg/mL
Thermal Stability Excellent. Soft ionization (ESI) prevents in-source degradation.Poor. The mesylate salt decomposes/eliminates at GC injector temps (>200°C).Good (Ambient).
Matrix Tolerance High (with Stable Isotope Dilution).Moderate.Low (API interference likely).
Primary Failure Mode Matrix suppression (solvable with IS).False Negatives: Analyte degrades before detection.Lack of Chromophore: Mesylates have weak UV absorption.
Why Alternatives Fail[1]
  • GC-MS Failure: Piperidin-4-yl methanesulfonate is typically isolated as a hydrochloride salt. It is non-volatile. Direct injection leads to thermal elimination of the mesylate group, forming a tetrahydropyridine analog. This results in false negatives for the genotoxin.

  • HPLC-UV Failure: The molecule lacks a strong chromophore (like a benzene ring). Detection relies on end-absorption (<210 nm), where mobile phase noise and API interference are maximal.

Part 2: Strategic Methodology (LC-MS/MS)

The "Self-Validating" Protocol

To ensure data integrity (E-E-A-T), this method utilizes a Deuterated Internal Standard (SIL-IS) approach. You must synthesize or procure Piperidin-4-yl-d4 methanesulfonate.

  • Why? The SIL-IS co-elutes perfectly with the analyte. Any matrix suppression, injection variability, or in-vial hydrolysis affects both equally, mathematically correcting the final result.

Chromatographic Strategy: HILIC vs. PFP

Standard C18 columns fail because the polar piperidine amine elutes in the void volume (dead time), where ion suppression is highest.

  • Recommendation: Use a Pentafluorophenyl (PFP) or HILIC (Hydrophilic Interaction) column.

  • Selected Column: Fluorophenyl (PFP) Core-Shell, 2.6 µm, 100 x 2.1 mm .

    • Reasoning: PFP phases offer unique selectivity for amines and polar functional groups through pi-pi interactions and hydrogen bonding, providing retention without the need for high-aqueous mobile phases (which degrade the impurity).

Sample Preparation (The Critical Step)

Objective: Prevent hydrolysis of the mesylate ester during preparation.

  • Solvent: 100% Acetonitrile (ACN) or acidified ACN (0.1% Formic Acid). Avoid water in the diluent.

  • Temperature: Prepare samples at 4°C and maintain autosampler at 4°C.

Part 3: Experimental Workflow & Data Visualization

Diagram 1: Analytical Decision Matrix

DecisionMatrix Start Start: Impurity Characterization IsVolatile Is Analyte Volatile? Start->IsVolatile GCMS GC-MS Analysis IsVolatile->GCMS Yes IsChromophore Strong UV Chromophore? IsVolatile->IsChromophore No (Salt/Polar) HPLC HPLC-UV (Low Sensitivity) IsChromophore->HPLC Yes CheckStability Check Hydrolytic Stability IsChromophore->CheckStability No LCMS LC-MS/MS (ESI+) SamplePrep Anhydrous Sample Prep (ACN/Formic Acid) LCMS->SamplePrep Critical Control CheckStability->LCMS ColumnSel Select Column: PFP or HILIC SamplePrep->ColumnSel

Caption: Decision tree highlighting the exclusion of GC-MS and HPLC-UV in favor of a specialized LC-MS/MS workflow.

Detailed Protocol Parameters

A. LC Conditions

  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: Kinetex F5 (PFP) or equivalent, 100 x 2.1 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for peak shape).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% A / 95% B (High organic start for HILIC-like retention or reverse for PFP depending on specific phase. Correction: For PFP reverse phase, start 5% B to retain. For HILIC, start 95% B.)

    • Revised for PFP (Reverse Phase mode): Start 5% B. Hold 1 min. Ramp to 90% B over 5 mins.

  • Flow Rate: 0.4 mL/min.

B. MS/MS Transitions (MRM)

  • Ionization: ESI Positive (+).[1]

  • Source Temp: 350°C (Ensure complete desolvation).

  • Precursor Ion: [M+H]+ = m/z 180.1 (Piperidin-4-yl mesylate free base mass + H).

  • Quantifier Ion: m/z 180.1 → 84.1 (Loss of mesylate group, piperidine ring fragment).

  • Qualifier Ion: m/z 180.1 → 55.1.

Diagram 2: The Hydrolysis Risk (Mechanism)

It is vital to understand why water must be minimized.

Hydrolysis Mesylate Piperidin-4-yl methanesulfonate (Genotoxic) Transition Transition State Mesylate->Transition + H2O Water H2O (Nucleophile) Water->Transition Alcohol 4-Hydroxypiperidine (Non-Genotoxic) Transition->Alcohol Acid Methanesulfonic Acid Transition->Acid

Caption: Hydrolytic degradation pathway. Aqueous diluents cause rapid conversion of the GTI to non-toxic byproducts, leading to false negatives.

Part 4: Data Interpretation & Reporting

When reporting results for regulatory filing (IND/NDA):

  • Linearity: Demonstrate

    
     over the range of 0.5 ppm to 50 ppm.
    
  • Recovery (Accuracy): Spike the impurity into the API matrix at the specification limit (e.g., 5 ppm). Acceptable recovery is 80-120%.

    • Note: If recovery is low, it indicates matrix-induced hydrolysis. Switch to "Standard Addition" calibration or increase the % Organic in the diluent.

  • Sensitivity: Prove LOQ is

    
     30% of the ICH M7 limit (TTC).
    
Representative Data Table (Expected Results)
ParameterSpecification / Expected Result
Retention Time (RT) ~2.5 min (PFP Column)
Resolution (Rs) > 2.0 (vs. API peak)
Signal-to-Noise (LOQ) > 10:1 at 0.5 ppm
Carryover < 20% of LOQ (Requires needle wash with 50:50 ACN:MeOH)

References

  • ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[2][3] Available at: [Link]

  • European Medicines Agency (EMA) .[1][4] Guideline on the Limits of Genotoxic Impurities. Available at: [Link]

  • Liu, X., et al. (2014) .[5] Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]

  • Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control. Wiley.

Sources

A Comparative Guide to the Reactivity of Piperidin-4-yl Methanesulfonate vs. Piperidin-4-yl Tosylate for the Modern Organic Chemist

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and fine chemical synthesis, the piperidine moiety is a cornerstone, integral to the structure of numerous therapeutic agents. The functionalization of the 4-position of the piperidine ring is a frequent and critical step in the elaboration of these complex molecules. This is often achieved by converting the readily available 4-hydroxypiperidine into a derivative with a superior leaving group, thereby paving the way for nucleophilic substitution reactions. Among the most reliable and widely employed leaving groups are the sulfonate esters, particularly the methanesulfonate (mesylate) and the p-toluenesulfonate (tosylate) esters.

This guide provides an in-depth, objective comparison of the reactivity of Piperidin-4-yl Methanesulfonate and Piperidin-4-yl Tosylate. We will delve into the underlying principles governing their reactivity, present methods for their synthesis, and propose a detailed experimental protocol for a direct, quantitative comparison of their performance in a nucleophilic substitution reaction. This analysis is designed to equip researchers, scientists, and drug development professionals with the practical insights necessary to make informed decisions in their synthetic endeavors.

The Foundation: Understanding Sulfonate Esters as Leaving Groups

The efficacy of a leaving group is fundamentally tied to its ability to stabilize the negative charge it acquires upon departure. Both mesylate and tosylate are exemplary leaving groups because they are the conjugate bases of strong acids, methanesulfonic acid and p-toluenesulfonic acid, respectively.[1][2] This inherent stability translates to a lower activation energy for nucleophilic substitution reactions.

The conversion of the hydroxyl group of an alcohol, a notoriously poor leaving group, into a sulfonate ester dramatically enhances its reactivity towards nucleophiles.[3] This transformation is a cornerstone of synthetic organic chemistry.

Structural and Electronic Differences: Mesylate vs. Tosylate

The primary distinction between the mesylate and tosylate groups lies in the substituent attached to the sulfonyl center: a methyl group in the mesylate and a p-tolyl group in the tosylate. This seemingly subtle difference has tangible implications for their reactivity and physical properties.

FeaturePiperidin-4-yl Methanesulfonate (Mesylate)Piperidin-4-yl Tosylate
Structure of Leaving Group CH₃SO₃⁻p-CH₃C₆H₄SO₃⁻
Conjugate Acid Methanesulfonic Acidp-Toluenesulfonic Acid
pKa of Conjugate Acid ~ -1.9~ -2.8
Molecular Weight of Leaving Group 95.1 g/mol 155.2 g/mol
Steric Hindrance LowerHigher

The lower pKa of p-toluenesulfonic acid suggests that the tosylate anion is slightly more stable than the mesylate anion. However, in the context of nucleophilic substitution reactions, other factors such as sterics and the nature of the electrophilic carbon can play a significant role. Some studies suggest that mesylates can be slightly more reactive in Sₙ2 reactions due to their smaller size, which can be advantageous when dealing with sterically hindered substrates.[4]

Synthesis of N-Boc-Protected Piperidin-4-yl Sulfonates

To effectively utilize piperidin-4-yl sulfonates in synthesis, the piperidine nitrogen must be protected to prevent it from acting as a nucleophile. The tert-butyloxycarbonyl (Boc) group is a common and versatile choice for this purpose.

Synthesis of N-Boc-4-hydroxypiperidine

The precursor for both sulfonates is N-Boc-4-hydroxypiperidine, which can be synthesized from 4-hydroxypiperidine or 4-piperidone. A common procedure involves the reaction of 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[5]

Synthesis_of_N_Boc_4_hydroxypiperidine 4-hydroxypiperidine 4-hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine 4-hydroxypiperidine->N-Boc-4-hydroxypiperidine Boc₂O, Base (e.g., K₂CO₃), MeOH

Caption: Synthesis of N-Boc-4-hydroxypiperidine.

Synthesis of N-Boc-piperidin-4-yl Methanesulfonate

N-Boc-piperidin-4-yl methanesulfonate can be prepared by reacting N-Boc-4-hydroxypiperidine with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et₃N).[6]

Synthesis_of_Mesylate N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-piperidin-4-yl methanesulfonate N-Boc-piperidin-4-yl methanesulfonate N-Boc-4-hydroxypiperidine->N-Boc-piperidin-4-yl methanesulfonate MsCl, Et₃N, DCM, 0 °C to rt

Caption: Synthesis of N-Boc-piperidin-4-yl methanesulfonate.

Synthesis of N-Boc-piperidin-4-yl Tosylate

Similarly, N-Boc-piperidin-4-yl tosylate is synthesized by treating N-Boc-4-hydroxypiperidine with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[7]

Synthesis_of_Tosylate N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-piperidin-4-yl tosylate N-Boc-piperidin-4-yl tosylate N-Boc-4-hydroxypiperidine->N-Boc-piperidin-4-yl tosylate TsCl, Et₃N, DMAP, DCM, 0 °C to rt

Caption: Synthesis of N-Boc-piperidin-4-yl tosylate.

Experimental Comparison of Reactivity: A Proposed Kinetic Study

To provide a definitive, data-driven comparison of the reactivity of N-Boc-piperidin-4-yl methanesulfonate and N-Boc-piperidin-4-yl tosylate, a comparative kinetic study is proposed. The nucleophilic substitution reaction with sodium azide is an excellent model system for this purpose, as azides are strong nucleophiles and the reaction progress can be readily monitored.[8]

Objective:

To determine the second-order rate constants for the reaction of N-Boc-piperidin-4-yl methanesulfonate and N-Boc-piperidin-4-yl tosylate with sodium azide in a suitable solvent at a constant temperature.

Experimental Protocol:

Materials:

  • N-Boc-piperidin-4-yl methanesulfonate (synthesized and purified)

  • N-Boc-piperidin-4-yl tosylate (synthesized and purified)

  • Sodium azide (NaN₃)

  • Anhydrous, polar aprotic solvent (e.g., Dimethylformamide - DMF)

  • Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)

  • Deuterated solvent for NMR (e.g., DMSO-d₆)

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)

  • Constant temperature bath

  • Standard laboratory glassware

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of N-Boc-piperidin-4-yl methanesulfonate of known concentration (e.g., 0.1 M) in anhydrous DMF containing a known concentration of the internal standard.

    • Prepare a separate stock solution of N-Boc-piperidin-4-yl tosylate of the same concentration (e.g., 0.1 M) in anhydrous DMF with the same concentration of the internal standard.

    • Prepare a stock solution of sodium azide of a different known concentration (e.g., 0.2 M) in anhydrous DMF.

  • Kinetic Run (to be performed in parallel for both substrates):

    • Equilibrate both the substrate and nucleophile stock solutions to the desired reaction temperature (e.g., 50 °C) in the constant temperature bath.

    • To initiate the reaction, rapidly add a known volume of the sodium azide stock solution to the substrate stock solution. The final concentrations should be accurately known.

    • At timed intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by diluting it in a cold mixture of water and a suitable extraction solvent (e.g., diethyl ether).

    • Extract the organic components, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Dissolve the residue in a deuterated solvent (e.g., DMSO-d₆) for ¹H NMR analysis.

  • Data Analysis:

    • In the ¹H NMR spectrum of each time point, identify the characteristic signals for the starting material (methanesulfonate or tosylate) and the azide product. A key signal to monitor would be the proton at the 4-position of the piperidine ring, which will experience a chemical shift change upon substitution.

    • Quantify the relative amounts of starting material and product by integrating their respective signals relative to the signal of the internal standard.

    • Plot the concentration of the starting material versus time.

    • Assuming a second-order reaction, a plot of 1/[Substrate] versus time should yield a straight line, the slope of which is the second-order rate constant (k).

Expected Outcome and Interpretation:

A direct comparison of the calculated second-order rate constants (k_mesylate vs. k_tosylate) will provide a quantitative measure of the relative reactivity of the two substrates under the specified conditions. It is anticipated that the rate constant for the mesylate will be slightly higher than that for the tosylate, reflecting its potentially greater reactivity in Sₙ2 reactions.

Kinetic_Study_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Analysis Analysis cluster_Conclusion Conclusion A Prepare Stock Solutions (Substrates & Nucleophile) B Equilibrate to Temperature A->B C Initiate Reaction B->C D Withdraw & Quench Aliquots at Timed Intervals C->D E ¹H NMR Analysis D->E F Quantify Reactants & Products E->F G Plot Data & Calculate Rate Constants F->G H Compare Rate Constants (k_mesylate vs. k_tosylate) G->H

Caption: Workflow for the comparative kinetic study.

Conclusion and Practical Recommendations

Both piperidin-4-yl methanesulfonate and piperidin-4-yl tosylate are excellent precursors for the functionalization of the piperidine-4-position. The choice between them may be guided by several factors:

  • Reactivity: For reactions where the highest possible reactivity is desired, particularly with sterically demanding nucleophiles or substrates, the slightly smaller and potentially more reactive mesylate may be the preferred choice. The proposed kinetic study would provide concrete data to support this.

  • Handling and Purification: Tosylates are often crystalline solids, which can facilitate purification by recrystallization.[4] This can be a significant advantage in multi-step syntheses where high purity of intermediates is paramount.

  • Cost and Availability: The relative cost and commercial availability of methanesulfonyl chloride and p-toluenesulfonyl chloride may also be a deciding factor in large-scale applications.

Ultimately, the optimal choice will depend on the specific requirements of the synthetic route, including the nature of the nucleophile, the desired reaction conditions, and practical considerations of scale-up and purification. This guide provides the foundational knowledge and a robust experimental framework to empower chemists to make the most informed decision for their specific application.

References

  • Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.
  • Periodic Chemistry. Sulfonate Esters. [Link]

  • Master Organic Chemistry. What Makes A Good Leaving Group?. [Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center; AD1070014. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • "The Effect of Sulfonamides Structural and Reactive Properties Examined" by Gavin Rustin. [Link]

  • [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Organic Syntheses Procedure. [Link]

  • Synthesis method of 4-(toluene-4-sulfonyl oxygen) piperidine-1- carboxylic tert-butyl ester.
  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC; PMC4069811. [Link]

  • Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Semantic Scholar. [Link]

  • Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]

  • Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Study of nucleophilic aromatic substitution with diaryliodonium salts. DiVA. [Link]

  • Synthesis method of N-boc-4-hydroxypiperidine.
  • Novel (4-piperidin-1-yl)-phenyl sulfonamides as potent and selective human beta(3) agonists. PubMed; 11495579. [Link]

  • Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.
  • Alkyl azide synthesis by azidonation, hydroazidation or substitution. [Link]

  • (2,4-difluorophenyl)(1-((2- nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). [Link]

  • Substitution of tosylate by sodium azide is SN1 or SN2?. ResearchGate. [Link]

  • The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. White Rose Research Online. [Link]

  • The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia. University of Huddersfield Research Portal. [Link]

  • Reactions of Azides. Master Organic Chemistry. [Link]

  • Research Article N-tert -Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Co. Semantic Scholar. [Link]

  • Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. MDPI. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]

  • Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. PMC; PMC6380678. [Link]

  • Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. MDPI. [Link]

  • formation of tosylates & mesylates. YouTube. [Link]

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]

  • mechanisms of nucleophilic substitution. UCL Discovery. [Link]044486/1/10044486.pdf)

Sources

Technical Comparison Guide: Mass Spectrometry Profiling of 4-Piperidyl Mesylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry fragmentation patterns of 4-piperidyl mesylate Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

4-Piperidyl mesylate (often utilized as the N-protected derivative, e.g., tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate) is a critical electrophilic intermediate in the synthesis of pharmaceutical scaffolds. However, its sulfonate ester moiety classifies it as a Potential Genotoxic Impurity (PGI), necessitating rigorous trace-level analysis.

This guide compares the mass spectrometry (MS) performance of 4-piperidyl mesylate against its common synthetic alternatives (halides and tosylates). It highlights the critical divergence between Electrospray Ionization (ESI) , which preserves the intact molecule, and Electron Ionization (EI/GC-MS) , where thermal instability leads to characteristic elimination artifacts.

Fragmentation Mechanics & Signaling Pathways

The mass spectral behavior of 4-piperidyl mesylate is defined by the lability of the mesyl group (-OMs). The fragmentation pathway is strictly dependent on the ionization energy and thermal conditions of the source.

ESI-MS/MS: The "Soft" Ionization Pathway

In Liquid Chromatography-Mass Spectrometry (LC-MS), the molecule typically forms a stable protonated precursor


. Collision-Induced Dissociation (CID) triggers a diagnostic neutral loss.
  • Precursor Ion:

    
     (e.g., m/z 280 for N-Boc-4-piperidyl mesylate).[1]
    
  • Primary Transition: Neutral loss of Methanesulfonic Acid (MsOH, 96 Da).

  • Product Ion: Formation of the 1,2,3,6-tetrahydropyridine cation (elimination product ion).

EI-GC/MS: The Thermal Degradation Pathway

In Gas Chromatography (GC-MS), the high temperature of the injector port (typically 250°C) often causes pyrolytic elimination before the analyte reaches the ion source.

  • Artifact Formation: The mesylate eliminates MsOH thermally to form the corresponding enamine (alkene).

  • Observed Spectrum: The EI spectrum often matches that of the dehydration product (e.g., N-Boc-1,2,3,6-tetrahydropyridine) rather than the intact mesylate.

Visualization of Fragmentation Pathways

FragmentationPathways Mesylate 4-Piperidyl Mesylate (Precursor) ESI_Source ESI Source (Soft Ionization) Mesylate->ESI_Source LC-MS GC_Injector GC Injector (Thermal Stress) Mesylate->GC_Injector GC-MS Protonated [M+H]+ Ion (Intact) ESI_Source->Protonated Protonation Thermal_Alkene Thermal Elimination Product (Neutral Alkene) GC_Injector->Thermal_Alkene Pyrolysis (-MsOH) Elimination_Ion Tetrahydropyridine Cation [M+H - 96]+ Protonated->Elimination_Ion CID (-MsOH, -96 Da) EI_Frag EI Spectrum (Alkene Fragments) Thermal_Alkene->EI_Frag 70 eV Ionization

Caption: Divergent pathways in MS analysis: ESI preserves the mesylate for specific detection, while GC induces thermal elimination.

Comparative Performance Analysis

When selecting an analytical strategy or a synthetic reagent, it is crucial to understand how 4-piperidyl mesylate compares to its halide and tosylate analogs.

Table 1: Analytical Performance Comparison of Leaving Groups
Feature4-Piperidyl Mesylate 4-Piperidyl Chloride 4-Piperidyl Tosylate
Leaving Group Mass 95 Da (MsO-)35/37 Da (Cl-)171 Da (TsO-)
ESI-MS Signature Loss of 96 Da (MsOH)Loss of 36/38 Da (HCl)Loss of 172 Da (TsOH)
GC-MS Stability Low (Eliminates to alkene)High (Stable intact ion)Moderate (May eliminate)
Isotopic Pattern None (Single peak)Distinct 3:1 (³⁵Cl:³⁷Cl)None (Single peak)
UV Detectability Low (Needs derivatization)Low (Needs derivatization)High (Aromatic ring)
Reactivity (SN2) High (Excellent leaving group)Low (Poor leaving group)High (Excellent leaving group)

Key Insight: While the chloride is more stable for GC analysis, the mesylate is a far superior synthetic intermediate. For trace analysis of the mesylate, LC-MS/MS is the mandatory standard to avoid false negatives caused by thermal degradation in GC.

Experimental Protocols

Protocol A: LC-MS/MS Quantification (Recommended)

Use this protocol for Genotoxic Impurity (GTI) screening.

  • Sample Preparation: Dissolve 10 mg of drug substance in Acetonitrile:Water (50:50). Avoid protic solvents like methanol if transesterification is a risk during long storage.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm, 2.1 x 50 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Source Parameters (ESI Positive):

    • Capillary Voltage: 3500 V.

    • Gas Temp: 300°C.[2]

  • MRM Transitions (for N-Boc-4-piperidyl mesylate):

    • Quantifier: m/z 280.1

      
       184.1 (Loss of MsOH).
      
    • Qualifier: m/z 280.1

      
       57.1 (Loss of Boc/t-butyl).
      
Protocol B: GC-MS Analysis (With Precautions)

Use only if LC-MS is unavailable. Requires "Cold On-Column" injection.

  • Injector: Programmable Temperature Vaporizing (PTV) or Cold On-Column inlet.

  • Temperature Program: Start inlet at 40°C, ramp at 10°C/min to match column oven. Do not use a standard 250°C split/splitless injector.

  • Interpretation: Monitor for the "alkene artifact" peak. If the peak area increases with injector temperature, it confirms thermal degradation of the mesylate.

References

  • National Institutes of Health (NIH) PubChem. (2025). 1-Boc-4-methanesulfonyloxypiperidine (CID 1491502).[1] Retrieved from [Link]

  • Shimadzu Application News. (2016). Analysis of Potential Genotoxic Impurities (PGI) in Active Pharmaceutical Ingredients (API) by GCMS/MS. Retrieved from [Link]

  • DrugFuture. (2025). FDA Global Substance Registration System: 1-BOC-4-AP.[3] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.